molecular formula C23H17N3O3 B2383893 3-benzamido-2-oxo-N-phenyl-1H-quinoline-4-carboxamide CAS No. 108425-33-8

3-benzamido-2-oxo-N-phenyl-1H-quinoline-4-carboxamide

Cat. No.: B2383893
CAS No.: 108425-33-8
M. Wt: 383.407
InChI Key: JMSFFTJBVGXKHU-UHFFFAOYSA-N
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Description

3-benzamido-2-oxo-N-phenyl-1H-quinoline-4-carboxamide is a synthetic compound that belongs to the class of quinoline carboxamides. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-2-oxo-N-phenyl-1H-quinoline-4-carboxamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. One common method involves the treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3-benzamido-2-oxo-N-phenyl-1H-quinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the amide and quinoline moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinoline carboxamides .

Scientific Research Applications

3-benzamido-2-oxo-N-phenyl-1H-quinoline-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other heterocyclic compounds.

    Biology: The compound has shown potential in biological studies due to its ability to interact with various biomolecules.

    Medicine: It has been explored for its therapeutic potential, particularly in the development of new drugs.

    Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials

Properties

IUPAC Name

3-benzamido-2-oxo-N-phenyl-1H-quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3/c27-21(15-9-3-1-4-10-15)26-20-19(22(28)24-16-11-5-2-6-12-16)17-13-7-8-14-18(17)25-23(20)29/h1-14H,(H,24,28)(H,25,29)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSFFTJBVGXKHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C3=CC=CC=C3NC2=O)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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